

A network meta-analysis of clofexamide and 21 other antidepressants

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Clofexamide

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A Comparative Guide to 21 Antidepressants and an Overview of **Clofexamide**

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 21 common antidepressants based on a landmark network meta-analysis. Additionally, it includes available information on **clofexamide**, an antidepressant that is no longer marketed.

Part 1: Network Meta-Analysis of 21 Antidepressants

The data presented below is from the systematic review and network meta-analysis by Cipriani et al. (2018), which compared the efficacy and acceptability of 21 antidepressants for the acute treatment of major depressive disorder in adults.^{[1][2]} It is important to note that **clofexamide** was not included in this analysis.

Data Presentation: Efficacy and Acceptability

The primary outcomes in this network meta-analysis were efficacy, measured as the response rate (the proportion of patients with a 50% or greater improvement on a depression scale), and acceptability, measured as the all-cause discontinuation rate.^{[2][3]} The results are presented as odds ratios (ORs) with 95% credible intervals (CrIs) compared to placebo.^[1]

| Antidepressant | Efficacy (OR vs. Placebo, 95% CrI) | Acceptability (OR vs. Placebo, 95% CrI) |
|-----------------|------------------------------------|---|
| Agomelatine | 1.70 (1.44-1.99) | 0.84 (0.72-0.97) |
| Amitriptyline | 2.13 (1.89-2.41) | 1.10 (0.95-1.28) |
| Bupropion | 1.58 (1.33-1.88) | 0.96 (0.83-1.11) |
| Citalopram | 1.52 (1.33-1.74) | 0.92 (0.83-1.02) |
| Clomipramine | 1.83 (1.49-2.25) | 1.30 (1.01-1.68) |
| Desvenlafaxine | 1.62 (1.36-1.93) | 1.05 (0.90-1.23) |
| Duloxetine | 1.85 (1.63-2.10) | 1.16 (1.03-1.31) |
| Escitalopram | 1.86 (1.65-2.10) | 0.90 (0.80-1.01) |
| Fluoxetine | 1.52 (1.36-1.70) | 0.88 (0.80-0.96) |
| Fluvoxamine | 1.63 (1.36-1.95) | 1.15 (0.98-1.35) |
| Levomilnacipran | 1.59 (1.26-2.01) | 1.17 (0.96-1.43) |
| Milnacipran | 1.54 (1.21-1.96) | 1.05 (0.85-1.31) |
| Mirtazapine | 1.89 (1.66-2.16) | 0.98 (0.86-1.13) |
| Nefazodone | 1.56 (1.23-1.97) | 1.00 (0.80-1.25) |
| Paroxetine | 1.85 (1.66-2.07) | 1.04 (0.94-1.16) |
| Reboxetine | 1.37 (1.16-1.63) | 1.13 (0.96-1.34) |
| Sertraline | 1.67 (1.49-1.87) | 0.95 (0.86-1.05) |
| Trazodone | 1.51 (1.27-1.80) | 1.14 (0.95-1.36) |
| Venlafaxine | 1.85 (1.65-2.08) | 1.09 (0.98-1.21) |
| Vilazodone | 1.57 (1.28-1.93) | 1.08 (0.91-1.29) |
| Vortioxetine | 1.78 (1.53-2.07) | 0.95 (0.82-1.10) |

Data sourced from Cipriani et al., The Lancet, 2018.[\[1\]](#)

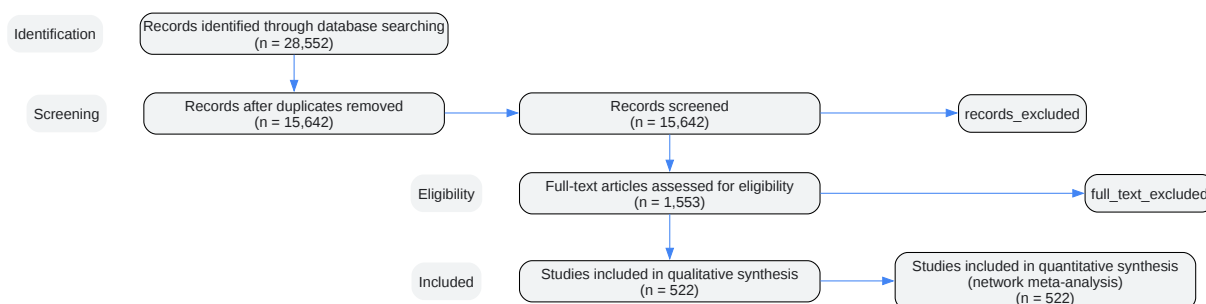
In head-to-head comparisons, agomelatine, amitriptyline, escitalopram, mirtazapine, paroxetine, venlafaxine, and vortioxetine were more effective than other antidepressants. For acceptability, agomelatine, citalopram, escitalopram, fluoxetine, sertraline, and vortioxetine were more tolerable than other antidepressants.[1]

Experimental Protocols

The network meta-analysis by Cipriani et al. (2018) was conducted based on a pre-registered protocol (PROSPERO, number CRD42012002291).[1]

- **Search Strategy:** The researchers searched the Cochrane Central Register of Controlled Trials, CINAHL, Embase, LILACS database, MEDLINE, MEDLINE In-Process, PsycINFO, regulatory agency websites, and international trial registries for both published and unpublished double-blind, randomized controlled trials up to January 8, 2016.[1]
- **Inclusion Criteria:** The analysis included placebo-controlled and head-to-head trials of the 21 listed antidepressants for the acute treatment of adults (≥ 18 years old) with a primary diagnosis of major depressive disorder according to standard diagnostic criteria.[1][4]
- **Exclusion Criteria:** Quasi-randomized trials, incomplete trials, and trials with 20% or more of participants with bipolar disorder, psychotic depression, treatment-resistant depression, or a serious concomitant medical illness were excluded.[1]
- **Data Extraction:** Data were extracted following a predefined hierarchy. Group-level data was used for the network meta-analysis.[1]
- **Outcomes:** The primary outcomes were efficacy (response rate) and acceptability (all-cause discontinuation).[1][2]
- **Risk of Bias Assessment:** The risk of bias of the included studies was assessed using the Cochrane Handbook for Systematic Reviews of Interventions.[1] Of the 522 trials, 9% were rated as high risk of bias, 73% as moderate, and 18% as low.[1][5]
- **Statistical Analysis:** A random-effects network meta-analysis was performed to estimate summary odds ratios (ORs).[1]

Mandatory Visualizations



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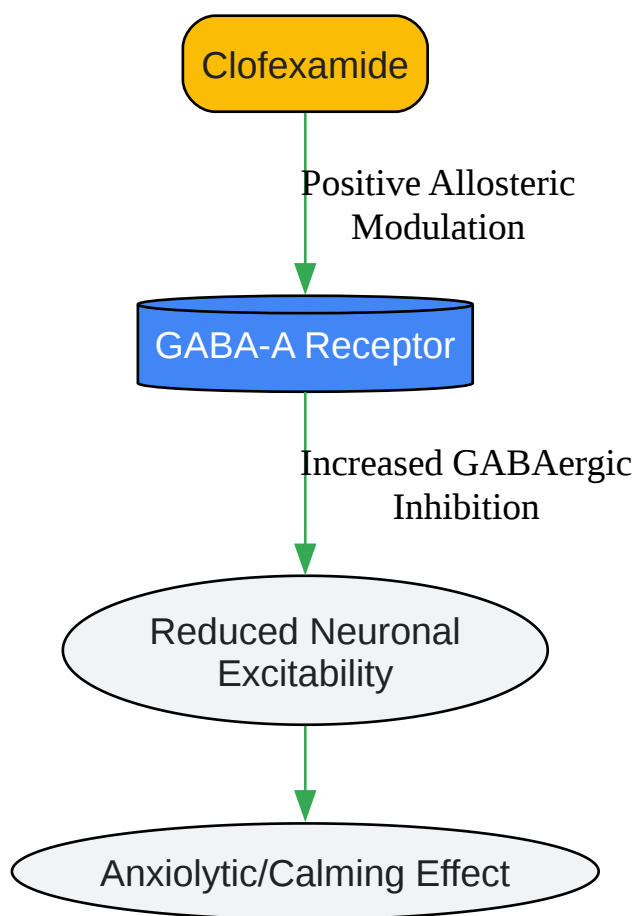
PRISMA flow diagram of the study selection process.
Network of comparisons for the 21 antidepressants and placebo.

Part 2: Clofexamide Overview

Clofexamide is an antidepressant that was a component of the combination drug clofezone, which also contained the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[6] Clofezone was used for joint and muscular pain but is no longer on the market.[6] Due to its discontinuation, **clofexamide** has not been included in recent large-scale comparative studies of antidepressants.

Mechanism of Action

The precise mechanism of action of **clofexamide** as an antidepressant is not as well-characterized as modern antidepressants. Some sources suggest that its anxiolytic and calming effects may be due to its modulation of the GABAergic system.[7] By enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, **clofexamide** may reduce neuronal excitability.[7]



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Postulated signaling pathway for **clofexamide**'s mechanism of action.

In summary, while robust comparative data exists for 21 modern antidepressants, information on **clofexamide** is limited due to its discontinuation. The provided data and visualizations offer a comprehensive overview for research and drug development professionals based on the best available evidence.

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- To cite this document: BenchChem. [A network meta-analysis of clonidine and 21 other antidepressants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669203#a-network-meta-analysis-of-clonidine-and-21-other-antidepressants]

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